molecular formula C15H11NO4 B7944907 3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one

3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one

Cat. No. B7944907
M. Wt: 269.25 g/mol
InChI Key: DYKNSPFBRMMODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742109B2

Procedure details

A 1600 L reactor was charged with 3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one (113.1 kg, 396 mol), evacuated and filled with nitrogen. Trifluoroacetic acid (679 kg) was added in two portions over 20 minutes and the internal temperature was lowered to 10° C. over 1 h. Triethylsilane (69.2 kg, 595 mol) was added over 2 h 05 min at 10-11° C. and the mixture was stirred for a further 0.5 h at 10-11° C. A 1000 L reactor was charged with heptane (524 kg) and tert-butyl methyl ether (63 kg). The contents of the 1000 L reactor were transferred to the 1600 L reactor over 13 minutes at an internal temperature of 10-11° C. The resultant yellow-orange suspension was allowed to warm to 23° C. over 1 h. The solid was collected by filtration, washed with heptane (464 kg) followed by tert-butyl methyl ether (57 kg) and dried at 50° C. under a reduced pressure of 58 to 7 mbar over a period of 25 h to afford 3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one (82.8 kg, 75%) as an off-white solid: purity (HPLC-UV at 300 nm) 98.0% a/a; 1H NMR (300 MHz, DMSO-d6) δ 10.40 (s, 1H), 9.25 (s, 1H), 7.17-7.10 (m, 1H), 6.95-6.81 (m, 3H), 6.55 (s, 1H), 6.43 (s, 1H), 5.92-5.85 (m, 2H), 4.66 (s, 1H); 13C NMR (75 MHz, DMSO-d6) δ 177.9, 150.1, 146.6, 142.7, 139.6, 130.9, 127.4, 123.8, 121.2, 115.9, 109.5, 109.0, 100.7, 97.8, 55.0.
Name
3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one
Quantity
113.1 kg
Type
reactant
Reaction Step One
Quantity
69.2 kg
Type
reactant
Reaction Step Two
Quantity
524 kg
Type
reactant
Reaction Step Three
Quantity
63 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([C:12]2[C:20]([OH:21])=[CH:19][C:15]3[O:16][CH2:17][O:18][C:14]=3[CH:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:11].C([SiH](CC)CC)C.CCCCCCC>COC(C)(C)C>[OH:21][C:20]1[C:12]([CH:2]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[NH:4][C:3]2=[O:11])=[CH:13][C:14]2[O:18][CH2:17][O:16][C:15]=2[CH:19]=1

Inputs

Step One
Name
3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one
Quantity
113.1 kg
Type
reactant
Smiles
OC1(C(NC2=CC=CC=C12)=O)C1=CC2=C(OCO2)C=C1O
Step Two
Name
Quantity
69.2 kg
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
524 kg
Type
reactant
Smiles
CCCCCCC
Name
Quantity
63 kg
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 0.5 h at 10-11° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
ADDITION
Type
ADDITION
Details
Trifluoroacetic acid (679 kg) was added in two portions over 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
The contents of the 1000 L reactor were transferred to the 1600 L reactor over 13 minutes at an internal temperature of 10-11° C
Duration
13 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C. over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with heptane (464 kg)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under a reduced pressure of 58 to 7 mbar over a period of 25 h
Duration
25 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=CC2=C(OCO2)C1)C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.8 kg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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